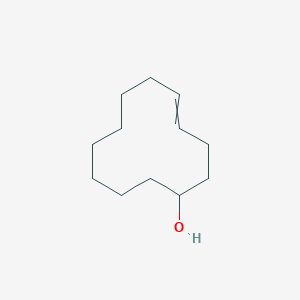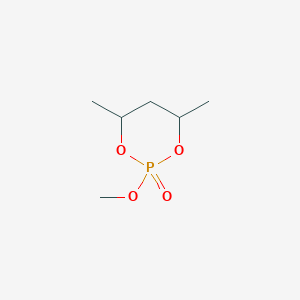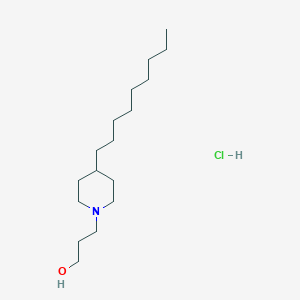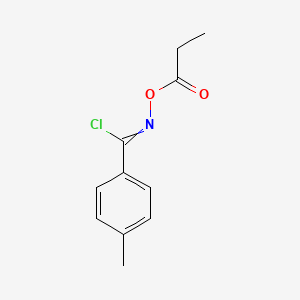![molecular formula C19H30N2 B14584896 1,1'-[(3-Ethylphenyl)methylene]dipiperidine CAS No. 61456-38-0](/img/structure/B14584896.png)
1,1'-[(3-Ethylphenyl)methylene]dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3-Ethylphenyl)methylene]dipiperidine is an organic compound that belongs to the class of dipiperidines This compound features a central phenyl ring substituted with an ethyl group and two piperidine rings attached via a methylene bridge
Méthodes De Préparation
The synthesis of 1,1’-[(3-Ethylphenyl)methylene]dipiperidine typically involves the reaction of 3-ethylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1’-[(3-Ethylphenyl)methylene]dipiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where halogenated reagents or other nucleophiles replace hydrogen atoms, forming substituted derivatives.
Applications De Recherche Scientifique
1,1’-[(3-Ethylphenyl)methylene]dipiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[(3-Ethylphenyl)methylene]dipiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1,1’-[(3-Ethylphenyl)methylene]dipiperidine can be compared with other similar compounds, such as:
1,1’-[1,4-Phenylenebis(methylene)]dipiperidine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1,1’-(Phenylmethylene)dipiperidine: Another related compound with a phenyl ring and piperidine rings, but without the ethyl substitution.
Propriétés
Numéro CAS |
61456-38-0 |
|---|---|
Formule moléculaire |
C19H30N2 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
1-[(3-ethylphenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C19H30N2/c1-2-17-10-9-11-18(16-17)19(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16,19H,2-8,12-15H2,1H3 |
Clé InChI |
GZWGSGUDHMOGEA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)C(N2CCCCC2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)

![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)

![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
![Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate](/img/structure/B14584840.png)
![2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14584854.png)
![Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate](/img/structure/B14584859.png)
![1-Phenylbicyclo[3.2.1]octane](/img/structure/B14584876.png)
![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)

![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one](/img/structure/B14584890.png)

![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
